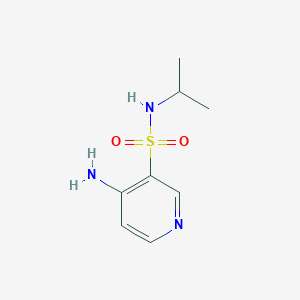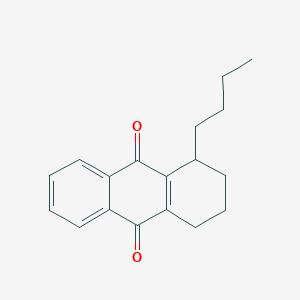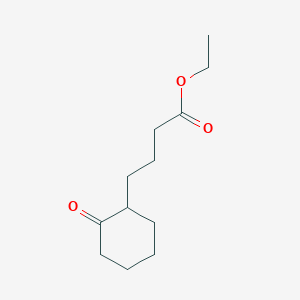
Ethyl 2-Cyclohexanonebutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Cyclohexanonebutyrate is an organic compound with the molecular formula C12H20O3. It is also known by other names such as ethyl 2-oxocyclohexanecarboxylate. This compound is part of the ester family, which are widely known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Cyclohexanonebutyrate can be synthesized through the esterification of cyclohexanone with ethyl chloroformate in the presence of a base. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of cyclohexanebutanoic acid, 2-oxo-, ethyl ester often involves the use of large-scale esterification reactors where cyclohexanone and ethyl chloroformate are reacted under controlled temperatures and pressures to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Cyclohexanonebutyrate undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Carried out using strong reducing agents like LiAlH4 in anhydrous conditions.
Substitution: Involves nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Cyclohexanebutanoic acid and ethanol.
Reduction: Cyclohexanebutanoic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-Cyclohexanonebutyrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexanebutanoic acid, 2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its corresponding carboxylic acid and alcohol, which can then interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-Cyclohexanonebutyrate can be compared with other similar esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of fragrances and flavorings.
Methyl butanoate: Known for its pleasant pineapple-like odor and used in flavorings.
Isopentyl acetate: Has a banana-like odor and is used in the production of artificial flavors.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 4-(2-oxocyclohexyl)butanoate |
InChI |
InChI=1S/C12H20O3/c1-2-15-12(14)9-5-7-10-6-3-4-8-11(10)13/h10H,2-9H2,1H3 |
InChI Key |
DONLABSITAABEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


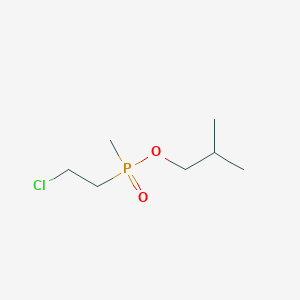

![2-[4-(4-Morpholinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8641269.png)
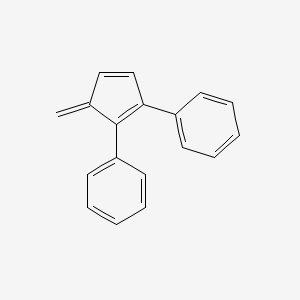
![3-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}-N,N-dimethylpropanamide](/img/structure/B8641285.png)


![[4-(Trifluoromethyl)phenyl]carbamyl fluoride](/img/structure/B8641297.png)

